5-(1-Ethylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Ethylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbonyldiimidazole.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and oxadiazole rings with the piperidinylpyridine moiety under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology
Drug Discovery: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or infectious diseases.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Medicine
Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Therapeutics: It may be developed as a drug candidate for specific medical conditions, based on its biological activity.
Industry
Agriculture: The compound may be used as a pesticide or herbicide, providing protection against pests and weeds.
Manufacturing: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(1-Ethylpyrazol-4-yl)-3-(6-morpholin-1-ylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(1-Ethylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(1-Ethylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-2-23-12-14(11-19-23)17-20-16(21-24-17)13-6-7-15(18-10-13)22-8-4-3-5-9-22/h6-7,10-12H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQTGCONNDGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC(=NO2)C3=CN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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